Home > Products > Screening Compounds P91686 > 3-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride
3-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride - 1989671-71-7

3-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride

Catalog Number: EVT-3045405
CAS Number: 1989671-71-7
Molecular Formula: C10H13Cl2N3
Molecular Weight: 246.14
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-((5-(6-methylpyridin-2-yl)-4-(quinoxalin-6-yl)-1H-imidazol-2-yl)methyl)benzamide (IN-1130)

  • Compound Description: IN-1130 is a novel ALK5 inhibitor that demonstrates anti-fibrotic effects in renal and hepatic fibrosis models. It also shows potential anti-metastatic activity in a breast cancer mouse model [, ]. IN-1130 exhibits favorable pharmacokinetic properties, including good oral bioavailability and distribution into various tissues [, ].

5-(1H-benzo[d]imidazol-2-yl)methyl)-3-(3,5-dimethyl-4-isoxazolyl)-2-aryl-thiazolidin-4-ones

  • Compound Description: This series of compounds was synthesized and evaluated for anti-inflammatory and analgesic activity [].

2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one

  • Compound Description: This imidazole compound was synthesized and its structure was confirmed using X-ray diffraction and NMR [, ].

2-methyl-1-(2-(5-(p-tolyl)-1H-imidazol-2-yl)piperidin-1-yl)butan-1-one

  • Compound Description: This synthetic compound is intended for use as a flavoring agent in chewing gum []. Safety evaluations suggest no significant concerns at estimated dietary exposure levels [].

N-(3-((4-(6-(2,2,2-trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide derivatives

  • Compound Description: This series of compounds was synthesized and assessed for antibacterial activity [].

3-Methyl-2-(((1-methyl-1H-benzo[d]imidazol-2-yl)thio)methyl)quinazolin-4(3H)-one

  • Compound Description: This compound was synthesized using a green chemistry approach and evaluated for anticancer activity through molecular docking studies [, ].

5-Bromo-3-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-7-methyl-1H-indol-4-amine

  • Compound Description: This compound, complexed with complement factor B, played a role in the development of LNP023, a clinically investigated inhibitor of the complement system's alternative pathway [].

(E)-2-(2-butyl-5-chloro-4-((phenylimino)methyl)-1H-imidazol-1-yl)-N-(4-(3-oxomorpholino) phenyl)acetamide analogues

  • Compound Description: This series of compounds, designed as potential pharmaceutical agents, were synthesized through an efficient multi-step process []. They incorporate the BCFI moiety, a key metabolite of the drug Losartan [].

5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline

  • Compound Description: This compound serves as an intermediate in the synthesis of nilotinib, an antitumor agent [].

3,6,7‐Trisubstituted‐2‐(1H‐imidazol‐2‐ylsulfanyl)‐quinoxalines and Quinoxalin‐2‐yl isothioureas

  • Compound Description: These two series of compounds were synthesized and their potential as antidiabetic agents was explored through in vitro assays [].

1,4-Dihydo-2,6-dimethyl-3-nitro and cyano-4-(1-methyl-5-nitro-1H-imidazol-2-yl)-5-pyridinecarboxylates

  • Compound Description: This series of dihydropyridine (DHP) derivatives were designed and synthesized as potential dual-acting calcium channel modulators, aiming to provide both smooth muscle relaxation and positive cardiac effects [].

9,10-anthracenedicarboxyaldehyde[bis(4,5-dihydro-1H-imidazol-2-yl)hydrazone]dihydrochloride (bisantrene)

  • Compound Description: Bisantrene is an antineoplastic anthracycline analog, structurally similar to doxorubicin, showing promising antitumor activity in preclinical models [].

3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,2-benzisoxazole (MK-0436)

  • Compound Description: This antiprotozoal drug, exhibiting activity against trypanosomiasis, also possesses antibacterial properties in vivo [, , , ]. Studies have focused on characterizing its metabolism and identifying its metabolites in various species.

1‐methanesulphonyl‐3‐(1‐methyl‐5‐nitro‐1H‐imidazol‐2‐YL)‐2‐imidazolidinone (Go 10213)

  • Compound Description: This compound, labeled with carbon-14, was synthesized for pharmacokinetic and metabolism studies [].

((1s)-1-(((2s)-2-(5-(4'-(2-((2s)-1-((2s)-2-((methoxycarbonyl)amino)-3-methyl butanoyl)-2-pyrrolidinyl)-1H-imidazol-5-yl)-4-biphenylyl)-1H-imidazol-2-yl)-1-pyrrolidinyl)carbonyl)-2-methylpropyl)carbamate dihydrochloride

  • Compound Description: This compound is a novel crystalline form of a dihydrochloride salt investigated for its potential in treating hepatitis C [, , , , ].

N-[2-(dimethylamino)-6-[3-(5-methyl-4-phenyl-1H-imidazol-1-yl)propoxy]phenyl]-N'-pentylurea (24)

  • Compound Description: Compound 24 is a potent and orally bioavailable inhibitor of acyl-CoA:cholesterol O-acyltransferase (ACAT) []. It demonstrates significant antiatherosclerotic activity by reducing plaque development in animal models [].

Properties

CAS Number

1989671-71-7

Product Name

3-(5-methyl-1H-imidazol-2-yl)aniline dihydrochloride

IUPAC Name

3-(5-methyl-1H-imidazol-2-yl)aniline;dihydrochloride

Molecular Formula

C10H13Cl2N3

Molecular Weight

246.14

InChI

InChI=1S/C10H11N3.2ClH/c1-7-6-12-10(13-7)8-3-2-4-9(11)5-8;;/h2-6H,11H2,1H3,(H,12,13);2*1H

InChI Key

WWQDHAZNXVVQBD-UHFFFAOYSA-N

SMILES

CC1=CN=C(N1)C2=CC(=CC=C2)N.Cl.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.